2-Hydroxy-3-nitrobenzene-1-sulfonamide
Overview
Description
2-Hydroxy-3-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261760-55-7 . It has a molecular weight of 218.19 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 218.19 .Scientific Research Applications
Synthetic Applications and Chemical Reactions One of the notable applications of compounds related to 2-Hydroxy-3-nitrobenzene-1-sulfonamide is in synthetic chemistry, where they serve as precursors or intermediates in the formation of complex molecules. For example, binaphthyl-based chiral amino sulfonamides have been employed in the asymmetric aminoxylation of aldehydes, demonstrating high catalytic performance and excellent enantioselectivity (Kano, Yamamoto, & Maruoka, 2008). Similarly, nitrobenzenesulfonamides are versatile in the preparation of secondary amines and the protection of amines, showcasing smooth alkylation reactions (Fukuyama, Jow, & Cheung, 1995).
Biological Activity In the realm of biological research, sulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown potential in activating specific signaling pathways leading to apoptosis (Cumaoğlu et al., 2015). Additionally, sulfonamides have been investigated for their carbonic anhydrase inhibitory activity, which is crucial for designing therapeutics targeting various diseases (Sapegin et al., 2018).
Environmental and Material Science In environmental and material science, sulfonamide compounds have been utilized in green chemistry applications, such as the paired electrochemical conversion of nitroarenes to sulfonamides. This process highlights an eco-friendly approach to synthesizing valuable chemical entities without the need for toxic solvents (Mokhtari, Nematollahi, & Salehzadeh, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-3-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a class of enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation .
Mode of Action
this compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance in the body, helping transport carbon dioxide out of tissues, and are involved in various biosynthetic processes, including the synthesis of lipids and glucose .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the speed of conversion of carbon dioxide and water into bicarbonate and protons. This can affect various physiological processes, including respiration and the transport of carbon dioxide out of tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of the compound to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .
properties
IUPAC Name |
2-hydroxy-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUCGKKSEGPWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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